4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
Overview
Description
4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, agrochemistry, and material science. The presence of multiple nitrogen atoms within its structure contributes to its diverse reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been found to interact with various biological targets .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to impact a broad spectrum of biochemical pathways .
Pharmacokinetics
It has been noted that the presence of a pyridine core in the molecule can increase bioavailability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
The environmental compatibility of similar compounds has been noted in the context of green chemistry principles .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which include 4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine, have been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine typically involves multicomponent reactions, cyclocondensation, and dipolar cycloadditions. Another approach involves the use of heterocyclic systems and multicomponent reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as pyrazofurin and celecoxib.
Thiazole Derivatives: Compounds with the thiazole ring, such as thiamine (vitamin B1) and ritonavir.
Pyridine Derivatives: Compounds featuring the pyridine ring, such as nicotine and pyridoxine (vitamin B6).
Uniqueness
4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for a wide range of applications and reactivity compared to compounds containing only one or two of these rings .
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)-2-pyridin-4-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c1-4-12-5-2-8(1)11-13-7-10(16-11)9-3-6-14-15-9/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBACKAHNXCNFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(S2)C3=CC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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